![molecular formula C20H24N6O B6460721 4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548983-49-7](/img/structure/B6460721.png)
4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyrimidine ring, and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their versatile properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The morpholine, pyrimidine, and piperazine rings each contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as alkylation, acylation, and various types of condensation reactions .科学的研究の応用
Parkinson’s Disease (PD) Research
PF-06447475: is a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2) , a protein genetically linked to PD through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As such, LRRK2 inhibitors like PF-06447475 hold promise for PD treatment .
Brain Penetration and Selectivity
This compound exhibits excellent brain penetrance, making it suitable for central nervous system (CNS)-related studies. Researchers have optimized its kinome selectivity using surrogate crystallography, resulting in a highly selective LRRK2 inhibitor .
In Vivo Safety and Pharmacodynamics
PF-06447475: has undergone in vivo safety assessments and pharmacodynamic profiling. These studies provide valuable insights into its effects, potential side effects, and overall safety profile .
Anti-Tumor and Anti-Inflammatory Potential
Beyond PD, PF-06447475 may have broader applications. Its potent biological activities make it a candidate for anti-tumor and anti-inflammatory drug development. Further investigations are needed to explore these therapeutic avenues.
Kinase Inhibition Beyond LRRK2
While primarily developed as an LRRK2 inhibitor, researchers have explored whether PF-06447475 could target other kinases. Investigating its effects on related kinases may reveal additional therapeutic opportunities .
Structural Insights and Drug Design
The optimization process for PF-06447475 involved structural studies, including crystallography. These insights contribute to our understanding of kinase inhibition mechanisms and guide future drug design efforts .
作用機序
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
It’s known that the compound forms a molecular salt comprising morpholin-4-ium cations and benzenesulfonyl anions . The sulfonamide group is deprotonated, which is in contrast to other crystal structures containing the N-(pyrimidin-2-yl)benzenesulfonamide moiety, which are protonated . This could suggest a potential interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect the pi3k/akt signaling pathway , which plays a key role in cell survival and growth.
Pharmacokinetics
Similar compounds have been described as highly potent, selective, and brain penetrant , suggesting good bioavailability.
Result of Action
Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting a broad spectrum of potential effects.
将来の方向性
特性
IUPAC Name |
4-[[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-26(10-8-24)20-22-6-5-19(23-20)25-11-13-27-14-12-25/h1-6H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNVZHZERQAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。